molecular formula C7H11NO4 B1588704 ethyl (2E)-2-methoxyimino-3-oxobutanoate CAS No. 60846-14-2

ethyl (2E)-2-methoxyimino-3-oxobutanoate

Cat. No. B1588704
M. Wt: 173.17 g/mol
InChI Key: HASOOENYFDJEAK-SOFGYWHQSA-N
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Patent
US04520194

Procedure details

In a solution of 13.3 g of sodium carbonate in 120 ml of water is dissolved 10 g of ethyl 3-oxo-2-hydroxyiminobutyrate, followed by addition of 30 ml of methanol. The mixture is cooled with ice and, under stirring, 15.8 g of dimethyl sulfate is added dropwise over a period of 3 minutes. After the dropwise addition has been completed, the ice-bath is removed and the mixture is stirred at room temperature for 40 minutes. The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate and the extracts are pooled, washed with water and dried. The solvent is then evaporated off under reduced pressure and the residue is subjected to distillation under reduced pressure. By the above procedure is obtained 9 g of ethyl 3-oxo-2-methoxyiminobutyrate as a pale-yellow oil boiling at 56°-61° C./0.3-0.4 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[C:3](=[N:9][OH:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].CO.S(OC)(O[CH3:18])(=O)=O>C(=O)([O-])[O-].[Na+].[Na+].O>[O:1]=[C:2]([CH3:11])[C:3](=[N:9][O:10][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
O=C(C(C(=O)OCC)=NO)C
Name
Quantity
13.3 g
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice-bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(C(C(=O)OCC)=NOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04520194

Procedure details

In a solution of 13.3 g of sodium carbonate in 120 ml of water is dissolved 10 g of ethyl 3-oxo-2-hydroxyiminobutyrate, followed by addition of 30 ml of methanol. The mixture is cooled with ice and, under stirring, 15.8 g of dimethyl sulfate is added dropwise over a period of 3 minutes. After the dropwise addition has been completed, the ice-bath is removed and the mixture is stirred at room temperature for 40 minutes. The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate and the extracts are pooled, washed with water and dried. The solvent is then evaporated off under reduced pressure and the residue is subjected to distillation under reduced pressure. By the above procedure is obtained 9 g of ethyl 3-oxo-2-methoxyiminobutyrate as a pale-yellow oil boiling at 56°-61° C./0.3-0.4 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[C:3](=[N:9][OH:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].CO.S(OC)(O[CH3:18])(=O)=O>C(=O)([O-])[O-].[Na+].[Na+].O>[O:1]=[C:2]([CH3:11])[C:3](=[N:9][O:10][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
O=C(C(C(=O)OCC)=NO)C
Name
Quantity
13.3 g
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice-bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(C(C(=O)OCC)=NOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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